Respirantin

Description

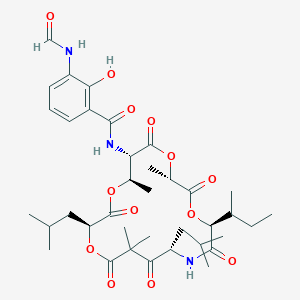

Respirantin is a cyclodepsipeptide belonging to the antimycin family, first isolated from Streptomyces species. It features an 18-membered macrocyclic structure with an N-formyl amino-salicylamide pharmacophore, critical for its bioactivity . Its primary mechanism involves inhibiting oncogenic K-Ras membrane localization, disrupting cancer cell signaling pathways. This compound exhibits potent cytotoxicity (IC50 3–10 nM) against K-Ras-mutated cancers (e.g., A549 lung adenocarcinoma) while showing minimal activity in non-mutated cells (e.g., H522) . Notably, it circumvents P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), retaining efficacy in P-gp-overexpressing colon cancer models (SW620 Ad300) .

Properties

Molecular Formula |

C37H53N3O13 |

|---|---|

Molecular Weight |

747.8 g/mol |

IUPAC Name |

N-[(2S,5S,8S,13S,16R,17S)-5-butan-2-yl-2,10,10,16-tetramethyl-8,13-bis(2-methylpropyl)-3,6,9,11,14,18-hexaoxo-1,4,12,15-tetraoxa-7-azacyclooctadec-17-yl]-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C37H53N3O13/c1-11-20(6)29-32(45)39-25(15-18(2)3)30(43)37(9,10)36(49)52-26(16-19(4)5)34(47)50-21(7)27(35(48)51-22(8)33(46)53-29)40-31(44)23-13-12-14-24(28(23)42)38-17-41/h12-14,17-22,25-27,29,42H,11,15-16H2,1-10H3,(H,38,41)(H,39,45)(H,40,44)/t20?,21-,22+,25+,26+,27+,29+/m1/s1 |

InChI Key |

HJNZTHHOZWMVPB-WCSXKIRISA-N |

Isomeric SMILES |

CCC(C)[C@H]1C(=O)N[C@H](C(=O)C(C(=O)O[C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@H](C(=O)O1)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CC(C)C)(C)C)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)C(C(=O)OC(C(=O)OC(C(C(=O)OC(C(=O)O1)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CC(C)C)(C)C)CC(C)C |

Synonyms |

respirantin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Antimycin A

- Structure: A 12-membered cyclodepsipeptide with a benzene core, amide, and ester groups. Lacks the N-formyl amino-salicylamide motif .

- Mechanism : Inhibits mitochondrial electron transport by targeting cytochrome bc1 complex, leading to apoptosis via reactive oxygen species (ROS) generation .

- Activity: Primarily used as an antifungal and insecticidal agent. Limited anticancer utility due to off-target effects and susceptibility to P-gp-mediated efflux .

Neoantimycin

- Structure: Shares the N-formyl amino-salicylamide core with Respirantin but differs in side-chain substitutions (e.g., neoantimycin G/H) .

- Mechanism : Targets K-Ras membrane localization, similar to this compound, but with variable potency (IC50 5–10 nM) .

- Activity : Shows selective cytotoxicity against K-Ras-mutated cells but lacks data on MDR evasion .

Key Differentiators of this compound

Mechanistic Specificity

Unlike Antimycin A, which broadly disrupts mitochondrial function, this compound selectively inhibits K-Ras signaling, reducing off-target toxicity .

P-gp Resistance

This compound’s efficacy in SW620 Ad300 cells (resistance factor = 1.0) contrasts with conventional chemotherapeutics (e.g., doxorubicin, resistance factor >100) . This is attributed to its non-planar structure and lack of P-gp substrate recognition motifs .

Structural Complexity and Stability

This compound’s macrocyclic architecture and multiple hydrogen-bonding groups (e.g., hydroxyl, amide) enhance target binding and metabolic stability compared to linear analogs like Kitastatin .

Tabulated Comparison of Key Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.